1,4-Bis(isothiocyanatomethyl)benzene
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Overview
Description
1,4-Bis(isothiocyanatomethyl)benzene is an organic compound with the molecular formula C8H7NS. This compound is characterized by the presence of two isothiocyanate groups attached to a benzene ring. Isothiocyanates are known for their biological activity and are often used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(isothiocyanatomethyl)benzene can be synthesized through the reaction of benzene with chloroform in the presence of a strong base, such as sodium hydroxide. The reaction proceeds via the formation of dichlorocarbene, which then reacts with benzene to form the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process involves the continuous addition of benzene and chloroform to a reaction vessel containing sodium hydroxide, with careful control of temperature and pressure to ensure optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(isothiocyanatomethyl)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
1,4-Bis(isothiocyanatomethyl)benzene has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Isothiocyanates, including this compound, have been studied for their potential anticancer properties.
Medicine: Research has shown that isothiocyanates can modulate various biological pathways and may have therapeutic potential in treating diseases such as cancer and inflammation.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1,4-Bis(isothiocyanatomethyl)benzene is similar to other isothiocyanates, such as benzyl isothiocyanate and phenethyl isothiocyanate. its unique structure, with two isothiocyanate groups on a benzene ring, sets it apart from these compounds. The presence of two isothiocyanate groups enhances its reactivity and potential biological activity compared to its counterparts.
Comparison with Similar Compounds
Benzyl isothiocyanate
Phenethyl isothiocyanate
Allyl isothiocyanate
Sulforaphane
Properties
IUPAC Name |
1,4-bis(isothiocyanatomethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S2/c13-7-11-5-9-1-2-10(4-3-9)6-12-8-14/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZIFFOYWBHUEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=S)CN=C=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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